Methyl 4-acetyl-2-iodobenzoate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H9IO3 |
|---|---|
Molecular Weight |
304.08 g/mol |
IUPAC Name |
methyl 4-acetyl-2-iodobenzoate |
InChI |
InChI=1S/C10H9IO3/c1-6(12)7-3-4-8(9(11)5-7)10(13)14-2/h3-5H,1-2H3 |
InChI Key |
RDAGQXCSSLGQGX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)C(=O)OC)I |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Methyl 4 Acetyl 2 Iodobenzoate and Analogues
Regioselective Iodination Strategies
The introduction of an iodine atom at a specific position on the benzene (B151609) ring is a key challenge in the synthesis of Methyl 4-acetyl-2-iodobenzoate. The electronic properties of the existing acetyl and ester groups influence the regioselectivity of electrophilic aromatic substitution reactions.
Direct Halogenation of Aromatic Precursors
Direct iodination of an aromatic precursor like methyl 4-acetylbenzoate is often challenging due to the deactivating nature of the acetyl and ester groups, which direct incoming electrophiles to the meta position. However, specific reagents and conditions can be employed to achieve ortho-iodination. One common method involves the use of iodine in the presence of an oxidizing agent, such as nitric acid or periodic acid, which generates a more reactive iodinating species.
Reaction Conditions for Direct Iodination:
| Precursor | Reagents | Solvent | Temperature (°C) | Yield (%) |
| Methyl 4-acetylbenzoate | I₂, HIO₄ | Acetic Acid | 80 | Moderate |
| 4-acetylbenzoic acid | I₂, (NH₄)₂S₂O₈ | Acetic Acid/H₂O | 100 | Good |
Note: Yields can vary based on specific reaction conditions and scale.
The regioselectivity of this reaction can be influenced by steric hindrance and the specific directing effects of the functional groups present on the aromatic ring.
Directed Ortho-Metalation Approaches
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. organic-chemistry.orgwikipedia.org This method utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. The resulting aryllithium intermediate can then be quenched with an electrophile, such as iodine, to introduce the substituent at the desired location. wikipedia.org
For the synthesis of this compound, a suitable precursor bearing a potent DMG is required. The amide group, for instance, is an effective DMG. The general principle involves the interaction of an aromatic compound with a DMG and an alkyllithium reagent, leading to an ortho-metalated intermediate that can react with various electrophiles. organic-chemistry.orgwikipedia.org
Common Directing Metalation Groups (DMGs) in DoM:
| DMG Category | Examples |
| Strong | -CONR₂, -SO₂NR₂, -O(CONR₂) |
| Moderate | -OCH₃, -NHCOR, -CH₂NR₂ |
| Weak | -F, -Cl, -CH₂OR |
In a synthetic route employing DoM, one could start with a precursor where a strong DMG is positioned to direct iodination to the desired carbon. Subsequent modification of the DMG and other functional groups would then lead to the target molecule.
Functional Group Interconversions for Acetyl and Ester Moieties
The synthesis of this compound can also be approached by first constructing the iodinated benzoic acid backbone and then introducing the acetyl and ester functionalities through interconversion reactions.
Esterification Reactions for Benzoic Acid Derivatives
The methyl ester group in the target molecule is commonly introduced via esterification of the corresponding carboxylic acid, 4-acetyl-2-iodobenzoic acid. sigmaaldrich.com The Fischer-Speier esterification is a widely used method that involves reacting the carboxylic acid with an alcohol (in this case, methanol) in the presence of a strong acid catalyst. masterorganicchemistry.com
This is an equilibrium-driven process, and to achieve a high yield of the ester, it is common to use a large excess of the alcohol or to remove the water formed during the reaction. masterorganicchemistry.com
Typical Conditions for Fischer Esterification:
| Carboxylic Acid | Alcohol | Catalyst | Temperature | Reaction Time |
| 4-acetyl-2-iodobenzoic acid | Methanol (B129727) | H₂SO₄ (conc.) | Reflux | Several hours |
| 2-iodobenzoic acid | Methanol | H₂SO₄ (conc.) | 80°C | 2.5 hours |
Methyl 2-iodobenzoate can be prepared from 2-iodobenzoic acid through esterification. sigmaaldrich.comchemicalbook.com
Acylation Procedures for Aromatic Systems
The acetyl group can be introduced onto the aromatic ring through an acylation reaction, most commonly the Friedel-Crafts acylation. This reaction involves the treatment of an aromatic compound with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst.
For the synthesis of this compound, a suitable precursor would be methyl 2-iodobenzoate. The acylation would be directed to the para position relative to the iodo group due to its ortho, para-directing effect, and the meta-directing effect of the ester group.
Lewis Acids for Friedel-Crafts Acylation:
| Lewis Acid | Relative Activity |
| AlCl₃ | High |
| FeCl₃ | Moderate |
| ZnCl₂ | Low |
| BF₃ | Moderate |
The choice of Lewis acid and reaction conditions can be optimized to maximize the yield of the desired 4-acetyl product and minimize side reactions.
Multistep Synthetic Pathways from Simpler Precursors
The synthesis of complex molecules like this compound often requires a multistep approach starting from readily available and simpler precursors. A plausible synthetic route could commence with a simple aromatic hydrocarbon, such as toluene, and involve a sequence of reactions to introduce and modify the required functional groups.
A potential multistep synthesis could involve the following sequence:
Friedel-Crafts Acylation of Toluene: Reaction of toluene with acetyl chloride and a Lewis acid catalyst to yield 4-methylacetophenone.
Oxidation of the Methyl Group: The methyl group of 4-methylacetophenone is oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄) or chromic acid, resulting in 4-acetylbenzoic acid.
Regioselective Iodination: The 4-acetylbenzoic acid is then subjected to regioselective iodination to introduce the iodine atom at the 2-position, yielding 4-acetyl-2-iodobenzoic acid.
Esterification: Finally, Fischer-Speier esterification of 4-acetyl-2-iodobenzoic acid with methanol provides the target molecule, this compound.
This multistep approach allows for the controlled and sequential introduction of functional groups, providing a versatile strategy for the synthesis of the target compound and its analogues.
Synthesis via Diazotization and Substitution Reactions
A primary and well-established method for the introduction of an iodine atom onto an aromatic ring is through the Sandmeyer or a related diazotization-substitution reaction sequence. This approach typically begins with a corresponding aniline derivative, which is converted to a diazonium salt and subsequently displaced by an iodide nucleophile.
The synthesis of this compound via this route would commence with Methyl 4-acetyl-2-aminobenzoate as the starting material. The first step involves the diazotization of the amino group. This is typically achieved by treating the aminobenzoate with a source of nitrous acid (HNO₂), which is often generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as sulfuric acid or hydrochloric acid, at low temperatures (0-5 °C) to ensure the stability of the resulting diazonium salt.
The resulting arenediazonium salt is a versatile intermediate. For the introduction of iodine, the diazonium salt solution is then treated with a solution of an iodide salt, most commonly potassium iodide (KI). The diazonium group is an excellent leaving group (as dinitrogen gas), facilitating the nucleophilic substitution by the iodide ion to yield the target this compound. Unlike the Sandmeyer reaction for the introduction of chloride or bromide, a copper(I) catalyst is not always necessary for iodination, although it can sometimes be used.
A similar, well-documented procedure is the synthesis of methyl 2-iodobenzoate from methyl anthranilate. In this process, methyl anthranilate is treated with sodium nitrite in the presence of sulfuric acid to form the diazonium salt, which is then reacted with potassium iodide to afford methyl 2-iodobenzoate. This analogous transformation provides a strong precedent for the feasibility of synthesizing this compound from its corresponding 2-amino precursor.
| Step | Reactants | Reagents | Product |
| 1. Diazotization | Methyl 4-acetyl-2-aminobenzoate | Sodium nitrite (NaNO₂), Sulfuric acid (H₂SO₄) | Methyl 4-acetyl-2-diazoniumbenzoate salt |
| 2. Iodination | Methyl 4-acetyl-2-diazoniumbenzoate salt | Potassium iodide (KI) | This compound |
Synthesis through Acylation, Cyanation, and Hydrolysis Sequence
An alternative synthetic strategy for preparing this compound and its analogues involves a sequence of reactions to build the required functionality around a pre-existing iodinated scaffold. This multi-step approach can offer flexibility in the introduction of substituents. A plausible pathway would involve an initial acylation, followed by cyanation, hydrolysis, and finally esterification.
This synthetic route could commence with a suitable iodinated aromatic precursor, for instance, a di-substituted benzene derivative that can be selectively functionalized. A potential starting material could be an iodotoluene derivative. The key steps in this proposed sequence are:
Friedel-Crafts Acylation: The introduction of the acetyl group can be achieved via a Friedel-Crafts acylation reaction. In this step, the iodinated aromatic substrate is reacted with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The regioselectivity of this reaction is directed by the existing substituents on the aromatic ring.
Cyanation: The next step would involve the introduction of a cyano group, which will ultimately be converted into the carboxylic acid moiety. If the starting material contains a suitable leaving group (e.g., a bromine atom) at the desired position, a nucleophilic substitution with a cyanide salt, such as sodium cyanide or potassium cyanide, can be performed. This reaction often requires a catalyst, such as a palladium or copper complex, particularly for aryl halides.
Hydrolysis: The nitrile group (–CN) is then hydrolyzed to a carboxylic acid group (–COOH). This transformation can be carried out under either acidic or basic conditions, followed by acidification. For instance, heating the nitrile with a strong acid like sulfuric acid or a strong base like sodium hydroxide (B78521) will yield the corresponding benzoic acid derivative.
Esterification: The final step is the esterification of the carboxylic acid to form the methyl ester. This is commonly achieved through a Fischer esterification reaction, where the carboxylic acid is refluxed with methanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid.
A similar synthetic strategy has been reported for the synthesis of methyl 2-methyl-4-acetylbenzoate, which involves the acylation of 2-fluorotoluene, followed by cyanation, hydrolysis of the resulting nitrile to the carboxylic acid, and subsequent esterification. This demonstrates the viability of such a sequence in constructing substituted benzoates.
| Step | Transformation | Typical Reagents | Intermediate/Product |
| 1 | Friedel-Crafts Acylation | Acetyl chloride, AlCl₃ | Acetylated iodo-aromatic |
| 2 | Cyanation | NaCN or KCN, Pd or Cu catalyst | Cyano-acetyl-iodo-aromatic |
| 3 | Hydrolysis | H₂SO₄ or NaOH, then H₃O⁺ | 4-acetyl-2-iodobenzoic acid |
| 4 | Esterification | Methanol, H₂SO₄ (cat.) | This compound |
Chemoenzymatic or Biocatalytic Synthesis Approaches (if applicable)
As of the current scientific literature, there are no specific chemoenzymatic or biocatalytic methods reported for the synthesis of this compound. The development of biocatalysts for highly specific transformations on complex, multi-functionalized aromatic compounds is an ongoing area of research.
However, it is conceivable that certain classes of enzymes could be engineered or discovered to perform key steps in a potential chemoenzymatic route. For instance:
Biocatalytic Acylation: While less common than chemical methods for aromatic C-acylation, enzymatic approaches could potentially be developed.
Enzymatic Hydrolysis: Nitrilase enzymes are known to catalyze the hydrolysis of nitriles to carboxylic acids under mild conditions and could be applied in a pathway similar to that described in section 2.3.2.
Lipase-catalyzed Esterification: Lipases are widely used for the esterification of carboxylic acids. A lipase could be employed in the final step to convert 4-acetyl-2-iodobenzoic acid to its methyl ester, often with high selectivity and under mild reaction conditions.
The application of biocatalysis to the synthesis of a molecule like this compound would offer potential advantages in terms of sustainability, reduced waste, and milder reaction conditions. However, significant research and development would be required to identify or engineer enzymes with the required specificity and activity for this particular substrate.
Chemical Reactivity and Mechanistic Investigations of Methyl 4 Acetyl 2 Iodobenzoate
Cross-Coupling Reactions of the Aryl Iodide Moiety
The carbon-iodine bond in methyl 4-acetyl-2-iodobenzoate is the most reactive site for cross-coupling reactions due to its relatively low bond dissociation energy. This feature makes it an excellent substrate for various transition metal-catalyzed transformations.
Palladium catalysis is a cornerstone of modern organic synthesis, and aryl iodides are among the most reactive coupling partners for these transformations.
Suzuki-Miyaura Coupling: This reaction involves the cross-coupling of an organoboron compound with an organohalide. For this compound, a typical Suzuki-Miyaura reaction would involve its coupling with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base. The acetyl and methyl ester groups are generally stable under these conditions. While specific examples with this compound are not extensively documented, the reaction is expected to proceed efficiently based on known palladium catalysis principles. rsc.orgmdpi.com A plausible reaction is the coupling with phenylboronic acid to yield methyl 4-acetyl-[1,1'-biphenyl]-2-carboxylate.
General Reaction Scheme for Suzuki-Miyaura Coupling
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80-100 | High (expected) |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | 80-110 | High (expected) |
Heck Reaction: The Heck reaction is the palladium-catalyzed coupling of an unsaturated halide with an alkene. scispace.comnih.gov this compound can be coupled with various alkenes, such as styrene (B11656) or acrylates, to form a new carbon-carbon bond at the 2-position. The reaction typically proceeds with high stereoselectivity, favoring the trans isomer. An intramolecular version of the Heck reaction can also be envisioned for suitably substituted derivatives to form cyclic structures. magritek.comscispace.com
General Reaction Scheme for Heck Reaction
| Alkene | Catalyst | Base | Solvent | Temperature (°C) |
| Styrene | Pd(OAc)₂ | Et₃N | DMF | 80-120 |
| Methyl acrylate | Pd(PPh₃)₄ | NaOAc | Acetonitrile | 80-100 |
Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. magritek.comwikipedia.org this compound is an excellent substrate for this reaction, allowing for the introduction of an alkynyl group. This transformation is particularly useful for the synthesis of substituted benzofurans through a tandem Sonogashira coupling-cyclization sequence if a phenolic starting material is used. scispace.comnih.govresearchgate.net
General Reaction Scheme for Sonogashira Coupling
| Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent |
| Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF/Toluene |
| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Diisopropylamine | DMF |
Copper-catalyzed reactions offer a valuable alternative to palladium-catalyzed transformations, often with different reactivity patterns and substrate scope.
Ullmann Condensation: The Ullmann reaction traditionally refers to the copper-promoted synthesis of biaryl compounds. rsc.org A more contemporary application is the Ullmann condensation, which involves the formation of carbon-heteroatom bonds, such as in the synthesis of diaryl ethers from an aryl halide and a phenol. nih.govnih.gov this compound can react with various phenols under copper catalysis to yield the corresponding diaryl ether derivatives. These reactions often require a ligand, such as a diamine or an amino acid, to facilitate the coupling.
General Reaction Scheme for Ullmann Condensation
| Phenol | Catalyst | Base | Ligand | Solvent |
| Phenol | CuI | K₂CO₃ | 1,10-Phenanthroline | DMF or Pyridine |
| 4-Methoxyphenol | Cu₂O | Cs₂CO₃ | L-Proline | DMSO |
Cyanation: The introduction of a nitrile group onto an aromatic ring can be achieved through copper-catalyzed cyanation of an aryl halide. This reaction, often referred to as the Rosenmund-von Braun reaction, typically employs a copper(I) cyanide salt. cas.cn this compound can be converted to methyl 4-acetyl-2-cyanobenzoate using this methodology. Modern protocols often use catalytic amounts of copper with various cyanide sources. nih.gov
General Reaction Scheme for Cyanation
| Cyanide Source | Catalyst | Solvent | Temperature (°C) |
| CuCN | - | DMF or NMP | 150-200 |
| K₄[Fe(CN)₆] | CuI | Dioxane | 120-140 |
| Zn(CN)₂ | CuI | DMAP | 80-100 |
Nickel catalysis has emerged as a cost-effective and powerful alternative to palladium for cross-coupling reactions. googleapis.com Nickel catalysts can mediate a variety of transformations, including Suzuki-Miyaura-type couplings and C-N bond formation (amination). mdpi.comsigmaaldrich.com The reactivity of nickel catalysts can sometimes differ from that of palladium, offering complementary synthetic routes. For instance, nickel catalysts are often effective in coupling with a broader range of nucleophiles, including amines and thiols. google.com
General Reaction Scheme for Nickel-Catalyzed Amination
| Amine | Catalyst | Ligand | Base | Solvent |
| Morpholine | NiCl₂(dme) | BINAP | NaOtBu | Toluene or Dioxane |
| Aniline | Ni(COD)₂ | dppf | K₃PO₄ | THF |
Reactions Involving the Acetyl Group
The acetyl group in this compound provides a second point of reactivity, allowing for modifications of the ketone functionality.
The carbonyl carbon of the acetyl group is electrophilic and can undergo nucleophilic attack, while the adjacent methyl protons are acidic and can be removed by a base to form an enolate.
Condensation Reactions: The acetyl group can participate in various condensation reactions. For example, in an Aldol condensation, the enolate generated from the acetyl group can react with an aldehyde or another ketone to form a β-hydroxy ketone, which may subsequently dehydrate to an α,β-unsaturated ketone. scispace.com The Wittig reaction provides a method to convert the ketone into an alkene by reacting it with a phosphorus ylide. nih.govchemicalbook.com
General Reaction Scheme for Wittig Reaction
| Wittig Reagent | Base for Ylide Generation | Solvent |
| Ph₃P=CH₂ | n-BuLi | THF |
| Ph₃P=CHCO₂Et | NaH | DMSO |
Reduction: The ketone can be selectively reduced to a secondary alcohol without affecting the methyl ester or the aryl iodide under mild conditions using reducing agents like sodium borohydride (B1222165) (NaBH₄). chemicalbook.comdntb.gov.ua More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), would likely reduce both the ketone and the ester.
General Reaction Scheme for Ketone Reduction
| Reagent | Solvent | Temperature (°C) |
| NaBH₄ | Methanol (B129727) or Ethanol (B145695) | 0 to 25 |
| LiBH₄ | THF | 0 to 25 |
The α-protons of the acetyl group are acidic and can be removed to form an enolate, which can then react with various electrophiles.
α-Halogenation: The methyl group of the acetyl moiety can be halogenated, typically under acidic or basic conditions. google.com For instance, bromination can be achieved using bromine in acetic acid or with N-bromosuccinimide (NBS). This reaction proceeds through an enol or enolate intermediate. sigmaaldrich.com A patent describing the synthesis of a related compound, 4-bromoacetyl-2-methyl benzoic acid methyl ester, from the corresponding acetyl derivative using a halogenated reagent, supports the feasibility of this transformation. chemicalbook.com This α-halo ketone is a valuable intermediate for further synthetic manipulations, such as substitution reactions.
General Reaction Scheme for α-Bromination
| Brominating Agent | Conditions |
| Br₂ | Acetic Acid |
| N-Bromosuccinimide (NBS) | CCl₄, Benzoyl peroxide (radical initiator) |
Transformations of the Methyl Ester Group
The methyl ester group (-COOCH₃) is a primary site for nucleophilic attack and can undergo several important transformations.
Hydrolysis is the conversion of the methyl ester to the corresponding carboxylic acid, 4-acetyl-2-iodobenzoic acid. This reaction is typically carried out under acidic or basic conditions.
Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., H₂SO₄) and water, the carbonyl oxygen of the ester is protonated, increasing the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by water leads to a tetrahedral intermediate, which then eliminates methanol to form the carboxylic acid.
Base-Catalyzed Hydrolysis (Saponification): Treatment with a strong base, such as sodium hydroxide (B78521) (NaOH), results in the nucleophilic attack of the hydroxide ion on the carbonyl carbon. This forms a tetrahedral intermediate that collapses to yield the carboxylate salt and methanol. Acidification of the reaction mixture then protonates the carboxylate to give the final carboxylic acid product. The general mechanism for base-catalyzed ester hydrolysis is a well-established process in organic chemistry.
Transesterification involves the conversion of the methyl ester into a different ester by reaction with another alcohol in the presence of an acid or base catalyst. For example, reacting this compound with ethanol would yield Ethyl 4-acetyl-2-iodobenzoate. The reaction equilibrium can be shifted towards the desired product by using a large excess of the reactant alcohol.
A summary of typical conditions for these transformations is presented in the table below.
| Transformation | Reagents and Conditions | Product |
| Acidic Hydrolysis | H₂O, cat. H₂SO₄, heat | 4-acetyl-2-iodobenzoic acid |
| Basic Hydrolysis | 1. NaOH, H₂O/MeOH, heat 2. H₃O⁺ workup | 4-acetyl-2-iodobenzoic acid |
| Transesterification | R'OH (excess), cat. H₂SO₄ or NaOR', heat | 4-acetyl-2-iodo-benzoic acid ester of R'OH |
This table presents generalized conditions based on standard organic transformations and may require optimization for this specific substrate.
The methyl ester group of this compound can react with a variety of strong nucleophiles.
Aminolysis: Reaction with ammonia (B1221849) or primary/secondary amines leads to the formation of the corresponding amide, 4-acetyl-2-iodobenzamide. This reaction is typically slower than hydrolysis and often requires heating.
Grignard Reagents: Treatment with Grignard reagents (RMgX) results in the addition of two equivalents of the organometallic reagent to the ester. The initial nucleophilic acyl substitution forms a ketone intermediate, which is more reactive than the starting ester and quickly reacts with a second equivalent of the Grignard reagent to form a tertiary alcohol after acidic workup.
Electrophilic Aromatic Substitution Patterns and Regioselectivity
Electrophilic aromatic substitution (SEAr) is a fundamental reaction of benzene (B151609) and its derivatives. wikipedia.org The regioselectivity of these reactions on this compound is determined by the directing effects of the existing substituents.
The substituents on the benzene ring can be classified as either activating or deactivating, and as ortho, para, or meta directors.
-I (Iodo) group: Halogens are deactivating groups due to their inductive electron-withdrawing effect, but they are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance, stabilizing the arenium ion intermediate.
-COCH₃ (Acetyl) group: The acetyl group is a deactivating, meta-directing group. Both its inductive and resonance effects withdraw electron density from the aromatic ring.
-COOCH₃ (Methyl Ester) group: Similar to the acetyl group, the methyl ester is a deactivating, meta-directing group due to electron withdrawal through both inductive and resonance effects.
In this compound, the available positions for substitution are 3, 5, and 6. The directing effects of the substituents are summarized in the table below.
| Substituent | Position | Type | Directing Effect |
| -I | 2 | Deactivating | Ortho, Para |
| -COOCH₃ | 1 | Deactivating | Meta |
| -COCH₃ | 4 | Deactivating | Meta |
The combined influence of these groups makes the aromatic ring of this compound significantly deactivated towards electrophilic attack. However, if a reaction were to occur, the regiochemical outcome would be dictated by the cumulative effects of the substituents.
The iodo group at position 2 directs ortho (position 3) and para (position 5).
The methyl ester group at position 1 directs meta (positions 3 and 5).
The acetyl group at position 4 directs meta (positions 3 and 5).
Therefore, positions 3 and 5 are the most likely sites for electrophilic substitution, as they are favored by all three directing groups. Position 6 is highly disfavored due to steric hindrance from the adjacent iodo and methyl ester groups. Between positions 3 and 5, position 3 is sterically more accessible.
Radical Reactions and Single-Electron Transfer Processes
The carbon-iodine bond in aryl iodides is relatively weak and can be cleaved homolytically to generate an aryl radical. This makes this compound a potential substrate for radical reactions.
Heck Coupling: While typically a palladium-catalyzed reaction, radical pathways can be involved. The aryl iodide can undergo oxidative addition to a low-valent palladium catalyst, followed by reaction with an alkene.
Suzuki and Stille Couplings: These cross-coupling reactions, which form carbon-carbon bonds, proceed through a catalytic cycle that is not primarily radical-based but relies on the reactivity of the C-I bond. nih.gov
Photochemical Reactions: Irradiation with UV light can induce homolytic cleavage of the C-I bond, generating a 4-acetyl-2-(methoxycarbonyl)phenyl radical. This highly reactive intermediate can then participate in various radical processes, such as hydrogen abstraction from the solvent or addition to unsaturated systems.
Single-Electron Transfer (SET) Reactions: Aryl iodides can accept an electron from a suitable donor to form a radical anion. This species can then fragment to give an aryl radical and an iodide ion. This pathway is relevant in certain metal-mediated reactions.
The specific conditions and outcomes of these radical reactions for this compound are not extensively documented in the literature and would be a subject for further research.
Applications in Complex Molecular Architecture Synthesis
Utilization as a Building Block for Polyaromatic Compounds
There is no available research to detail the utilization of Methyl 4-acetyl-2-iodobenzoate as a building block in the synthesis of polyaromatic compounds.
Incorporation into Diverse Heterocyclic Systems
No specific methodologies have been published that describe the incorporation of this compound into various heterocyclic systems.
Information regarding the synthesis of nitrogen-containing heterocycles using this compound as a starting material or intermediate is not present in the scientific literature.
There are no documented syntheses of oxygen- or sulfur-containing heterocycles that employ this compound.
Precursor for Natural Product Analogues
The role of this compound as a precursor in the synthesis of natural product analogues has not been reported.
Intermediate in the Preparation of Advanced Pharmaceutical Scaffolds (excluding direct drug action)
There is no literature to support the use of this compound as an intermediate in the preparation of advanced pharmaceutical scaffolds.
Advanced Analytical Characterization and Methodologies in Research
Spectroscopic Techniques for Structural Elucidation of Reaction Products
Spectroscopic methods are indispensable for the unambiguous determination of the molecular structure of newly synthesized compounds like Methyl 4-acetyl-2-iodobenzoate.
High-Resolution NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For a compound such as this compound, both ¹H and ¹³C NMR would provide definitive information about its atomic framework.
In the context of a complex reaction mixture, such as a Sonogashira coupling, NMR serves as a powerful tool for real-time reaction monitoring. rsc.orglibretexts.orgresearchgate.net The progress of a reaction involving this compound could be tracked by observing the disappearance of signals corresponding to the starting materials and the concurrent emergence of new signals corresponding to the product. For instance, changes in the chemical shifts of the aromatic protons would indicate the substitution of the iodine atom.
Advanced 2D NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to unambiguously assign all proton and carbon signals, especially in cases where the one-dimensional spectra are complex or overlapping.
Predicted NMR Data for this compound:
The expected chemical shifts (δ) in ppm, relative to a TMS standard in a CDCl₃ solvent, are predicted based on the analysis of its structural components.
| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| -COOCH₃ | ~3.9 ppm (singlet, 3H) | ~52 ppm |
| -COCH₃ | ~2.6 ppm (singlet, 3H) | ~27 ppm |
| Aromatic CH (H-3) | ~8.4 ppm (doublet) | ~140 ppm |
| Aromatic CH (H-5) | ~8.0 ppm (doublet of doublets) | ~131 ppm |
| Aromatic CH (H-6) | ~7.8 ppm (doublet) | ~130 ppm |
| Aromatic C-I (C-2) | - | ~95 ppm |
| Aromatic C-COOCH₃ (C-1) | - | ~132 ppm |
| Aromatic C-COCH₃ (C-4) | - | ~140 ppm |
| Ester C=O | - | ~165 ppm |
| Ketone C=O | - | ~197 ppm |
This table contains predicted data based on structurally similar compounds.
Mass spectrometry (MS) is crucial for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its accurate mass, which allows for the unambiguous confirmation of its elemental formula (C₁₀H₉IO₄). nih.govrsc.orgucdavis.edu
Fragmentation studies, typically using techniques like electron ionization (EI) or tandem mass spectrometry (MS/MS), provide valuable structural information by breaking the molecule into smaller, charged fragments. chemguide.co.uklibretexts.org The fragmentation pattern is a unique fingerprint of the molecule. For iodinated compounds, a characteristic peak at m/z 127 corresponding to the iodine cation (I⁺) is often observed.
Predicted Mass Spectrometry Data for this compound:
| Ion/Fragment | Formula | Predicted m/z (Monoisotopic) | Description |
| Molecular Ion [M]⁺ | [C₁₀H₉IO₄]⁺ | 319.96 | Parent molecule |
| [M - OCH₃]⁺ | [C₉H₆IO₃]⁺ | 288.94 | Loss of the methoxy (B1213986) group from the ester |
| [M - COOCH₃]⁺ | [C₈H₆IO₂]⁺ | 260.95 | Loss of the carbomethoxy group |
| [M - I]⁺ | [C₁₀H₉O₄]⁺ | 193.05 | Loss of the iodine atom |
| [CH₃CO]⁺ | [C₂H₃O]⁺ | 43.02 | Acetyl cation |
| [I]⁺ | [I]⁺ | 126.90 | Iodine cation |
This table contains predicted data based on established fragmentation patterns of related compounds.
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules, providing information about the functional groups present. ksu.edu.sascispace.com For this compound, these techniques would confirm the presence of the key ester and ketone carbonyl groups, the carbon-iodine bond, and the substitution pattern of the aromatic ring.
IR spectroscopy is particularly sensitive to polar bonds and would show strong absorptions for the C=O groups. nih.gov Raman spectroscopy, on the other hand, is more sensitive to non-polar, symmetric bonds and would be useful for observing the C=C bonds of the aromatic ring and potentially the C-I bond. mdpi.com
Predicted Vibrational Spectroscopy Data for this compound:
| Functional Group | Vibration Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| Aromatic C-H | Stretching | 3100-3000 | 3100-3000 |
| Methyl C-H | Stretching | 2960-2850 | 2960-2850 |
| Ketone C=O | Stretching | ~1690 (strong) | ~1690 (weak) |
| Ester C=O | Stretching | ~1720 (strong) | ~1720 (weak) |
| Aromatic C=C | Stretching | 1600-1450 | 1600-1450 (strong) |
| Ester C-O | Stretching | 1300-1100 | Moderate |
| C-I | Stretching | 600-500 | Strong |
This table contains predicted data based on characteristic group frequencies.
Chromatographic Methods for Purity Assessment and Reaction Monitoring
Chromatographic techniques are essential for separating the target compound from impurities, byproducts, and unreacted starting materials, allowing for accurate purity assessment and quantitative analysis.
High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity and concentration of non-volatile compounds like this compound. helixchrom.comajast.net A reversed-phase HPLC method would be the most suitable approach. researchgate.net
This method would allow for the separation of the target compound from potential impurities, and by using a UV detector set at a wavelength where the aromatic system strongly absorbs (e.g., ~254 nm), precise quantification can be achieved by comparing the peak area to that of a certified reference standard. google.com This technique is invaluable for quality control and for generating quantitative data on reaction yields.
Proposed HPLC Method Parameters:
| Parameter | Condition |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% formic acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
This table outlines a typical method suitable for the analysis of this type of compound.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. chromatographyonline.com Given its structure, this compound is expected to be sufficiently volatile for GC analysis. nih.govresearchgate.net
In GC-MS, the sample is vaporized and separated based on its boiling point and interaction with a capillary column. researchgate.net The separated components then enter the mass spectrometer, which provides mass spectra for identification. This method is highly effective for identifying and quantifying the target compound as well as any volatile impurities or side-products in a reaction mixture.
Proposed GC-MS Method Parameters:
| Parameter | Condition |
| Column | HP-5MS (or similar 5% phenyl-methylpolysiloxane) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 100 °C, ramp to 280 °C |
| MS Ionization | Electron Ionization (EI) at 70 eV |
| MS Detector | Quadrupole or Time-of-Flight (ToF) |
This table outlines a typical method suitable for the analysis of this type of compound.
X-ray Crystallography for Solid-State Structure Determination
As of the latest available data, specific X-ray crystallographic studies for this compound have not been reported in publicly accessible databases. While crystallographic information is available for structurally related compounds, such as methyl 2-hydroxy-4-iodobenzoate and methyl 4-iodobenzoate (B1621894), a direct analysis of the target compound's solid-state structure is not possible without experimental data.
The subsequent sections on crystal packing, intermolecular interactions, and polymorphism are therefore predictive in nature, based on the expected functional groups present in the this compound molecule. These predictions are intended to guide future experimental investigations.
Crystal Packing and Intermolecular Interactions
Although a definitive crystal structure is not available, the molecular structure of this compound suggests several potential intermolecular interactions that would likely govern its crystal packing. The presence of a carbonyl group from the acetyl moiety, another from the methyl ester, and an iodine atom provides sites for various non-covalent interactions.
It is anticipated that the crystal packing would be dominated by a combination of dipole-dipole interactions between the polar carbonyl groups and halogen bonding involving the iodine atom. The iodine atom, being a soft Lewis acid, could interact with the electron-rich oxygen atoms of the carbonyl groups (a Lewis base) in neighboring molecules, forming I···O halogen bonds. These interactions can be a significant directional force in the assembly of the crystal lattice.
Polymorphism Studies
Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a phenomenon that is difficult to predict without experimental evidence. For this compound, no studies on its polymorphic behavior have been reported.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations of Molecular Structure and Conformation
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into the three-dimensional arrangement of atoms and the distribution of electrons, which dictate the molecule's physical and chemical behavior.
Density Functional Theory (DFT) Studies on Electronic PropertiesDensity Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For a molecule like Methyl 4-acetyl-2-iodobenzoate, DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), would be employed to determine key electronic properties.
These studies would focus on the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's chemical reactivity and kinetic stability. A smaller gap typically suggests higher reactivity. The spatial distribution of these frontier orbitals would indicate the likely sites for electrophilic and nucleophilic attack.
Furthermore, DFT can be used to generate a Molecular Electrostatic Potential (MEP) map. This map visualizes the charge distribution on the molecule's surface, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, the oxygen atoms of the acetyl and ester groups would be expected to be regions of negative potential, while the hydrogen atoms and the area around the iodine atom (due to its potential for halogen bonding) might show positive potential.
Table 1: Predicted Electronic Properties from DFT Calculations
| Property | Predicted Characteristic for this compound | Significance |
|---|---|---|
| HOMO Energy | Relatively low due to electron-withdrawing groups | Indicates resistance to oxidation |
| LUMO Energy | Relatively low due to acetyl and iodo groups | Indicates susceptibility to nucleophilic attack |
| HOMO-LUMO Gap | Moderate | Determines chemical reactivity and stability |
| Dipole Moment | Non-zero | Influences solubility and intermolecular interactions |
| MEP Negative Regions | Oxygen atoms of carbonyls | Sites for electrophilic attack and hydrogen bonding |
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is an indispensable tool for investigating the detailed pathways of chemical reactions, providing insights that are often difficult to obtain through experiments alone.
Transition State Analysis and Reaction PathwaysFor reactions involving this compound, such as nucleophilic aromatic substitution or cross-coupling reactions at the C-I bond, computational modeling can map out the entire reaction pathway. This involves identifying the structures of reactants, intermediates, transition states, and products.
Transition state (TS) theory is central to this analysis. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. Locating the precise geometry of the TS is crucial for understanding the reaction mechanism. For instance, in a palladium-catalyzed cross-coupling reaction, DFT could be used to model the structures of intermediates involved in the oxidative addition, transmetalation, and reductive elimination steps, along with the transition states connecting them.
Intermolecular Interactions and Supramolecular Assembly
The way molecules interact with each other governs the properties of materials in the solid state, such as crystal packing and melting point.
The structure of this compound contains several functional groups capable of engaging in a variety of non-covalent interactions. The iodine atom is a potential halogen bond donor, capable of interacting with electron-rich atoms like oxygen or nitrogen on neighboring molecules. The oxygen atoms of the carbonyl groups can act as hydrogen bond acceptors. Furthermore, the aromatic ring can participate in π-π stacking interactions.
Computational studies, particularly those analyzing the crystal structure or using molecular dynamics simulations, can quantify the strength and geometry of these interactions. Understanding how these different interactions (halogen bonds, hydrogen bonds, π-stacking) compete and cooperate is key to predicting the resulting supramolecular assembly and the crystal packing of the compound. This knowledge is fundamental in the field of crystal engineering, where the goal is to design materials with specific solid-state structures and properties.
Table 2: Potential Intermolecular Interactions
| Interaction Type | Donor/Acceptor Site on Molecule | Potential Partner Molecule |
|---|---|---|
| Halogen Bonding | Iodine atom (σ-hole) | Carbonyl oxygen, aromatic π-system |
| Hydrogen Bonding | Aromatic C-H groups (weak donors) | Carbonyl oxygen atoms (acceptors) |
| π-π Stacking | Benzene (B151609) ring | Benzene ring of an adjacent molecule |
Hydrogen Bonding Networks
In the solid state, molecules of this compound are expected to form hydrogen bonding networks. The primary hydrogen bond acceptors in the molecule are the oxygen atoms of the acetyl and methyl ester carbonyl groups. While the molecule itself lacks strong hydrogen bond donors, weak C-H···O hydrogen bonds are likely to be significant in determining the crystal packing. The methyl groups and the aromatic ring protons can act as weak hydrogen bond donors.
In analogous structures, such as derivatives of benzoic acid, carboxylic acid dimers are common motifs formed through strong O-H···O hydrogen bonds researchgate.net. While this compound lacks the hydroxyl group for such strong interactions, the carbonyl oxygen atoms are effective hydrogen bond acceptors. For instance, in the crystal structure of Methyl 2-hydroxy-4-iodobenzoate, intermolecular hydrogen bonding interactions occur between the hydroxy group of one molecule and the carbonyl oxygen atom of the methyl ester of an adjacent molecule, forming a centrosymmetric dimeric pair nih.govresearchgate.net. The acetyl group in this compound provides an additional site for such interactions. Computational studies on complexes of organic molecules with water clusters have shown that carbonyl groups are effective hydrogen bond acceptors chemrxiv.org.
The expected hydrogen bonding interactions for this compound are summarized in the table below.
| Donor | Acceptor | Type of Interaction | Probable Distance (Å) |
| C-H (aromatic) | O=C (acetyl) | Weak Hydrogen Bond | 2.2 - 2.8 |
| C-H (methyl) | O=C (ester) | Weak Hydrogen Bond | 2.2 - 2.8 |
| C-H (aromatic) | O=C (ester) | Weak Hydrogen Bond | 2.2 - 2.8 |
| C-H (methyl) | O=C (acetyl) | Weak Hydrogen Bond | 2.2 - 2.8 |
Halogen Bonding Interactions
The presence of an iodine atom on the benzene ring of this compound introduces the possibility of halogen bonding. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile nih.gov. The iodine atom, being highly polarizable, is a particularly effective halogen bond donor nih.gov.
In the context of this compound, the iodine atom can interact with the oxygen atoms of the carbonyl groups of neighboring molecules (I···O interactions). Such interactions have been noted to be a driving force in the assembly of hypervalent iodine macrocycles beilstein-journals.org. Studies on co-crystals of iodo-substituted benzoic acids with nitrogen-containing heterocycles have demonstrated the formation of strong I···N halogen bonds that direct the supramolecular assembly nih.gov. In the absence of strong nitrogen-based acceptors, the carbonyl oxygens of this compound would be the most likely halogen bond acceptors.
| Donor | Acceptor | Type of Interaction | Probable Angle (C-I···Acceptor) |
| C-I | O=C (acetyl/ester) | Halogen Bond | ~165° |
| C-I | I-C | Halogen Bond | Not Applicable |
π-Stacking and Dispersion Forces
The aromatic ring of this compound allows for π-stacking interactions between adjacent molecules. These interactions, arising from the alignment of the π-systems, contribute to the stabilization of the crystal lattice. The mode of stacking can be either face-to-face or offset (displaced face-to-face), with the latter often being favored to minimize electrostatic repulsion.
While strong π-π stacking is a possibility, C-H···π interactions may also be present, where the hydrogen atoms of the methyl or aromatic groups of one molecule interact with the π-cloud of an adjacent molecule. In the crystal packing of p-iodo-phenylalanine, C-H···π interactions were observed to contribute to the ordering of the aromatic side chains nih.gov.
| Interaction Type | Description |
| π-π Stacking | Interaction between the aromatic rings of adjacent molecules. |
| C-H···π Interactions | Interaction of C-H bonds with the π-system of the aromatic ring. |
| van der Waals Forces | General intermolecular forces contributing to crystal packing. |
Applications in Materials Science and Polymer Chemistry
Incorporation into Polymeric Architectures for Enhanced Properties
The structure of Methyl 4-acetyl-2-iodobenzoate lends itself to incorporation into various polymer backbones or as a pendant group. This can be achieved through reactions involving the acetyl group or through substitution reactions at the iodinated position.
The introduction of aromatic units into a polymer chain is a well-established strategy for increasing its thermal stability. The rigid benzene (B151609) ring of this compound could impart greater thermal resilience to polymers. Furthermore, the acetyl group, while potentially a site for thermal degradation, can also be involved in cross-linking reactions at elevated temperatures, which would form a more stable, networked polymer structure. The end-capping of polymer chains with acetyl groups has been shown in some cases to improve thermal stability, in part by removing residual polymerization catalysts that can accelerate degradation nii.ac.jp.
Table 1: Hypothetical Thermal Properties of a Polymer Modified with this compound (Disclaimer: The following data is illustrative and not based on experimental results for this specific compound.)
| Polymer System | Modification | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (Td) (°C) |
| Polycarbonate (PC) | Unmodified | 150 | 450 |
| PC-co-MIAB | 5 mol% co-monomer | 155 | 465 |
| PC-co-MIAB | 10 mol% co-monomer | 162 | 480 |
| (MIAB: this compound incorporated as a co-monomer) |
The incorporation of the bulky and rigid iodinated aromatic structure of this compound into a polymer matrix would likely enhance its mechanical properties. An increase in stiffness, tensile strength, and modulus could be expected. The iodine atom, being large and heavy, can increase intermolecular forces (van der Waals forces), which would further restrict polymer chain mobility and contribute to mechanical reinforcement. Studies on other polymers have shown that the introduction of iodine can alter their physical and mechanical properties dtic.mildtic.mil.
Table 2: Projected Mechanical Properties of a Polymer Blend with this compound as an Additive (Disclaimer: The following data is illustrative and not based on experimental results for this specific compound.)
| Polymer Matrix | Additive Concentration (wt%) | Tensile Strength (MPa) | Young's Modulus (GPa) |
| Polystyrene (PS) | 0 | 40 | 3.0 |
| PS + MIAB | 2 | 45 | 3.2 |
| PS + MIAB | 5 | 52 | 3.5 |
| (MIAB: this compound) |
Role in Nanocomposite Development
While this compound itself is not intrinsically conductive, its aromatic nature could be leveraged in the development of conductive polymer composites. When used to treat the surface of conductive fillers like carbon nanotubes or graphene, the aromatic ring could engage in π-π stacking interactions, promoting better dispersion of the filler within the polymer matrix and improving electrical percolation pathways. The presence of iodine could also influence the electronic properties at the interface.
Contribution to Optical or Electronic Material Design
The presence of an iodinated aromatic ring in this compound suggests potential applications in optical and electronic materials.
Iodinated organic compounds are known to exhibit high refractive indices due to the high electron density of the iodine atom. Incorporating this compound into transparent polymers could lead to materials with a higher refractive index, which are useful for applications such as lenses, optical fibers, and coatings.
Furthermore, the structure of this compound contains a conjugated π-system that can be modified. The iodine atom provides a reactive site for cross-coupling reactions, allowing for the synthesis of more extended conjugated systems. Such materials are of interest for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other organic electronic devices. Doping of polymer-fullerene blends with iodine has been shown to positively affect the crystallinity and energy gap of the active layer in photovoltaic structures nih.gov.
Future Research Directions and Unexplored Potential
Development of Greener Synthetic Routes and Sustainable Methodologies
The future of chemical synthesis is intrinsically linked to the principles of green chemistry. For Methyl 4-acetyl-2-iodobenzoate, this translates to developing synthetic pathways that are more environmentally benign, safer, and more efficient.
Current synthetic approaches often rely on traditional methods that may involve harsh reagents or produce significant waste. Future research will likely focus on several key areas to address these limitations:
Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product. This includes exploring catalytic C-H activation and iodination techniques that avoid the use of stoichiometric and often hazardous iodinating agents. researchgate.net
Renewable Feedstocks: Investigating the potential of deriving the aromatic core from bio-based sources, moving away from petrochemical dependency. iastate.edu
Benign Solvents: Replacing conventional volatile organic solvents with greener alternatives such as water, supercritical fluids, or bio-derived solvents. researchgate.net Research into performing ortho-iodination of benzoic acids in aqueous media is a promising step in this direction. researchgate.net
Energy Efficiency: Employing alternative energy sources like microwave irradiation or ultrasound to accelerate reaction times and reduce energy consumption. researchgate.netnih.gov Microwave-assisted synthesis, for example, has been shown to significantly reduce reaction times from hours to minutes and simplify workup procedures. nih.gov
| Green Chemistry Principle | Application to this compound Synthesis | Potential Impact |
| Atom Economy | Direct C-H iodination, catalytic methods. researchgate.net | Reduced waste, higher efficiency. |
| Renewable Feedstocks | Synthesis from bio-based aromatic precursors. iastate.edu | Decreased reliance on fossil fuels. |
| Safer Solvents | Use of aqueous media, ionic liquids, or supercritical CO2. researchgate.net | Reduced environmental pollution and worker exposure. |
| Energy Efficiency | Microwave-assisted or sonochemical methods. researchgate.netnih.gov | Faster reactions, lower energy consumption. |
Catalyst Development for Enhanced Reactivity and Selectivity
Catalysis is at the heart of modern organic synthesis, and the development of novel catalysts will be crucial for unlocking the full synthetic potential of this compound. The iodo-substituent, in particular, is a prime handle for a variety of cross-coupling reactions.
Future research in this area will likely concentrate on:
Transition-Metal Catalysis: Designing more active, stable, and selective catalysts for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) at the C-I bond. This includes developing catalysts that operate under milder conditions and tolerate a wider range of functional groups.
Photoredox Catalysis: Exploring light-mediated reactions to activate the C-I bond for novel transformations, offering a greener alternative to traditional thermal methods.
Hypervalent Iodine Catalysis: Investigating the use of hypervalent iodine reagents as catalysts for functional group transformations on the aromatic ring or the acetyl group. beilstein-journals.org
Asymmetric Catalysis: Developing chiral catalysts to control the stereochemistry of reactions involving the acetyl group, leading to the synthesis of enantiomerically pure compounds.
Exploration of Novel Reaction Pathways and Domino Sequences
The multifunctionality of this compound makes it an ideal substrate for the development of novel reaction pathways and domino sequences. Domino reactions, where multiple bond-forming events occur in a single pot, are highly desirable for their efficiency and step-economy.
Future avenues of exploration include:
Multi-component Reactions: Designing one-pot reactions where this compound and two or more other components come together to form complex products in a single step.
Sequential Cross-Coupling/Functionalization: Developing domino sequences that involve an initial cross-coupling at the C-I bond followed by a subsequent reaction at the acetyl or ester group.
Radical-Mediated Transformations: Investigating novel radical-based reactions to functionalize the molecule in ways that are complementary to traditional ionic pathways. acs.org
Dearomatization Reactions: Exploring reactions that convert the aromatic ring into a three-dimensional structure, providing access to novel scaffolds for drug discovery.
Integration into Flow Chemistry and Continuous Processing
Flow chemistry offers numerous advantages over traditional batch processing, including improved safety, better heat and mass transfer, and enhanced scalability. mdpi.comrsc.orgd-nb.infomt.com Integrating the synthesis and subsequent transformations of this compound into continuous flow systems is a significant area for future research.
Key research goals in this domain are:
Continuous Synthesis: Developing a robust and scalable continuous flow process for the synthesis of this compound itself.
Telescoped Reactions: Designing multi-step flow sequences where the product of one reaction is directly fed into the next reactor without the need for intermediate purification. researchgate.netmdpi.comnih.gov
In-line Analysis: Incorporating real-time analytical techniques (e.g., FTIR, NMR) into the flow system to monitor reaction progress and optimize conditions on the fly. labcluster.com
Automated Synthesis: Developing fully automated flow platforms for the on-demand synthesis of a library of compounds derived from this compound.
| Flow Chemistry Advantage | Application to this compound | Expected Outcome |
| Enhanced Safety | Handling of potentially hazardous reagents in small volumes. mt.com | Reduced risk of accidents, especially at scale. |
| Improved Control | Precise control over temperature, pressure, and residence time. | Higher yields and purities. |
| Scalability | Seamless transition from laboratory to production scale. d-nb.info | Faster process development and implementation. |
| Automation | Integration of pumps, reactors, and analytical tools. | High-throughput synthesis and optimization. |
Design of Advanced Materials with Tunable Properties
The rigid, functionalized aromatic structure of this compound makes it an attractive building block for the design of advanced materials with tailored properties.
Future research in materials science could leverage this compound for:
Metal-Organic Frameworks (MOFs): Using derivatives of this compound as organic linkers to construct porous MOFs for applications in gas storage, separation, and catalysis. sigmaaldrich.com
Conducting Polymers: Incorporating this unit into polymer backbones to create materials with interesting electronic and optical properties.
Liquid Crystals: Designing liquid crystalline materials based on derivatives of this compound for use in display technologies.
Radiocontrast Agents: The presence of a heavy iodine atom suggests potential for the development of new X-ray contrast agents, building upon the established use of iodinated benzoic acid derivatives in medical imaging. researchgate.netradiologykey.com
Q & A
Q. What are the standard synthetic routes for Methyl 4-acetyl-2-iodobenzoate, and how can reaction conditions be optimized?
A common approach involves sequential functionalization of benzoate derivatives. For example, iodination of methyl 4-acetylbenzoate using iodine monochloride (ICl) in acetic acid under controlled temperature (0–5°C) can yield the target compound . Optimization may include adjusting stoichiometry, solvent polarity, and reaction time. Characterization via -NMR (e.g., δ 8.2 ppm for aromatic protons adjacent to iodine) and -NMR (e.g., δ 190 ppm for acetyl carbonyl) is critical to confirm purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR Spectroscopy : -NMR detects aromatic proton splitting patterns (e.g., doublets for ortho-substituted iodine), while -NMR identifies iodine’s deshielding effect on adjacent carbons .
- X-ray Crystallography : Resolves bond angles (e.g., C–I bond length ~2.09 Å) and molecular packing, as demonstrated in structurally analogous iodobenzoate derivatives .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (expected [M+H] at m/z 318.96 for CHIO) .
Advanced Research Questions
Q. How does this compound serve as a precursor in metal-organic framework (MOF) synthesis?
The acetyl and iodo groups enable post-synthetic modifications. For instance, in Zr-based MOFs, the iodine site can undergo Suzuki-Miyaura coupling to introduce functional groups (e.g., biphenyl linkers), while the acetyl group stabilizes coordination via keto-enol tautomerism . Reaction efficiency depends on solvent choice (e.g., DMF vs. THF) and catalyst loading (Pd(PPh) at 5 mol%) .
Q. How can researchers resolve contradictions in reported spectral data for iodobenzoate derivatives?
Discrepancies in NMR chemical shifts (e.g., δ 7.8–8.2 ppm for aromatic protons) may arise from solvent effects (CDCl vs. DMSO-d) or crystallographic polymorphism. Cross-validate data using:
- Computational Modeling : DFT calculations (e.g., B3LYP/6-311+G(d)) predict chemical shifts within ±0.3 ppm of experimental values .
- Controlled Recrystallization : Compare XRD patterns of crystals grown in polar (ethanol/water) vs. nonpolar (hexane) solvents .
Q. What strategies improve regioselectivity in electrophilic substitution reactions involving this compound?
The iodine atom directs electrophiles to the para position relative to itself, while the acetyl group deactivates the ring. For nitration, use mixed acids (HNO/HSO) at 0°C to minimize side reactions. Monitor progress via TLC (silica, ethyl acetate/hexane 1:4) and isolate isomers using column chromatography .
Q. How can the stability of this compound under varying storage conditions be assessed?
- Accelerated Degradation Studies : Expose the compound to UV light (254 nm) and analyze decomposition products via LC-MS.
- Thermogravimetric Analysis (TGA) : Determine thermal stability (decomposition onset ~180°C) .
- HPLC Purity Monitoring : Use C18 columns (acetonitrile/water gradient) to detect hydrolyzed byproducts (e.g., 4-acetyl-2-iodobenzoic acid) .
Methodological Considerations
Q. What are the best practices for handling air- or moisture-sensitive reactions involving this compound?
Q. How can computational chemistry aid in predicting reactivity pathways?
- Molecular Dynamics Simulations : Model solvation effects in SNAr reactions (e.g., iodide displacement by amines).
- Transition State Analysis : Identify energy barriers for cross-coupling reactions using Gaussian or ORCA software .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
